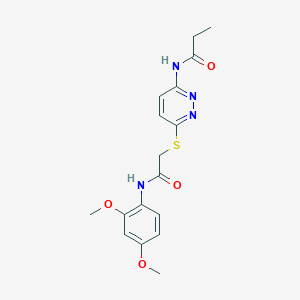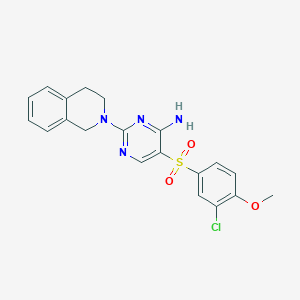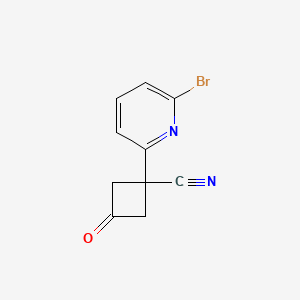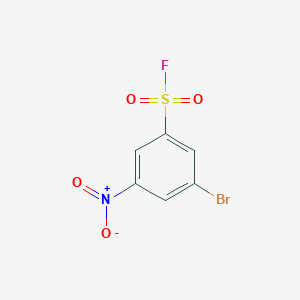
N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide” is a complex organic compound. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound. It also has an amide group (-CONH2), a thioether group (-S-), and a 2,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridazine ring and the amide group could have significant implications for the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring, the amide group, and the 2,4-dimethoxyphenyl group could all potentially participate in chemical reactions .科学的研究の応用
Synthesis and Biological Activity of Novel Compounds
One study focuses on the synthesis of novel heterocyclic aryl monoazo organic compounds, which are utilized for dyeing polyester fabrics and investigated for their antioxidant, antitumor, and antimicrobial activities. These compounds, including derivatives like 3-amino-4,6-diphenyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridazine-2-carboxamide, demonstrate high efficiency in vitro, suggesting their potential for various life applications including sterile and/or biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Antioxidant Properties
Another study explores the synthesis of pyridine and fused pyridine derivatives, starting from a specific hydrazinyl pyridine derivative. These compounds undergo various chemical treatments to produce triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The newly synthesized compounds are subjected to molecular docking screenings and show antimicrobial and antioxidant activity, highlighting their potential as therapeutic agents (Flefel et al., 2018).
Heterocyclic Synthesis Using Enaminones
Research into the use of enaminones as building blocks in heterocyclic synthesis has led to new syntheses of nicotinic acid and thienopyridine derivatives. This approach involves reacting specific compounds with dimethylformamide dimethylacetal to afford dienaminone and enaminone derivatives, which are then used to yield various heterocyclic compounds. Such methodologies could be instrumental in developing new chemical entities with potential biological activities (Abdel-Khalik et al., 2004).
Modes of Action of Pyridazinone Herbicides
A study investigating the modes of action of pyridazinone herbicides found that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in plants. This inhibition accounts for the phytotoxicity observed with these compounds, suggesting their utility in herbicide development. Additionally, modifications to the molecular structure of these compounds can introduce new biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, opening avenues for the creation of more effective and selective agricultural chemicals (Hilton et al., 1969).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-4-15(22)19-14-7-8-17(21-20-14)26-10-16(23)18-12-6-5-11(24-2)9-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUFYBHIDFWJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)

![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)
![(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2916076.png)


![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)

![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)
![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)
